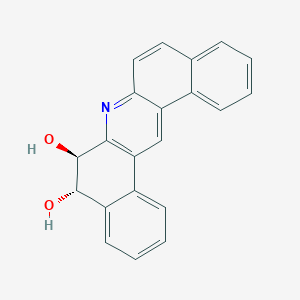

trans-Dibenz(a,j)acridine-5,6-dihydrodiol

Descripción general

Descripción

Trans-Dibenz(a,j)acridine-5,6-dihydrodiol (DBA) is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials such as tobacco, coal, and diesel fuel. DBA is a potent mutagen and carcinogen, and exposure to this compound has been linked to the development of various types of cancer, including lung, bladder, and skin cancer. Despite its potential health risks, DBA is still widely used in scientific research to study the mechanisms of carcinogenesis and DNA damage.

Mecanismo De Acción

Trans-Dibenz(a,j)acridine-5,6-dihydrodiol exerts its carcinogenic effects by forming DNA adducts, which are covalent bonds between this compound and DNA molecules. These adducts can cause mutations and DNA damage, leading to the development of cancer. This compound can also induce oxidative stress and inflammation, which can further damage DNA and promote the growth of cancer cells. The activation of the AhR pathway by this compound can also contribute to the development of cancer by altering the expression of genes involved in cell growth and differentiation.

Biochemical and Physiological Effects:

This compound can induce various biochemical and physiological effects, including the formation of DNA adducts, oxidative stress, inflammation, and activation of the AhR pathway. These effects can lead to the development of cancer and other diseases. This compound has also been shown to affect the expression of genes involved in cell growth, differentiation, and apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Trans-Dibenz(a,j)acridine-5,6-dihydrodiol is a potent mutagen and carcinogen, which makes it a valuable tool for studying the mechanisms of carcinogenesis and DNA damage. However, the use of this compound in laboratory experiments has some limitations. This compound is highly toxic and can pose a health risk to researchers who handle it. The synthesis of this compound is also complex and requires specialized equipment and expertise. The use of this compound in animal studies can also be challenging due to its toxicity and potential health risks.

Direcciones Futuras

There are several future directions for research on trans-Dibenz(a,j)acridine-5,6-dihydrodiol. One area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of research is the identification of new biomarkers for this compound exposure and the development of new methods for detecting this compound in environmental and biological samples. The development of new therapies for this compound-induced cancer is also an important area of research. Finally, the study of the interactions between this compound and other environmental pollutants, such as polycyclic aromatic hydrocarbons (PAHs), is an emerging area of research that could provide new insights into the mechanisms of carcinogenesis and DNA damage.

Métodos De Síntesis

Trans-Dibenz(a,j)acridine-5,6-dihydrodiol can be synthesized in the laboratory by the oxidation of dibenz(a,j)acridine (this compound) using various oxidizing agents such as potassium permanganate, hydrogen peroxide, or sodium dichromate. The reaction can be carried out under different conditions, including acidic or alkaline conditions, and at different temperatures and reaction times. The yield and purity of this compound can be optimized by adjusting the reaction conditions and purification methods.

Aplicaciones Científicas De Investigación

Trans-Dibenz(a,j)acridine-5,6-dihydrodiol is widely used in scientific research to study the mechanisms of carcinogenesis and DNA damage. This compound can induce mutations in bacterial and mammalian cells and can cause DNA adduct formation in vitro and in vivo. This compound has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, which is involved in the metabolism of xenobiotics and the regulation of cell growth and differentiation. This compound can also induce oxidative stress and inflammation, which are known to contribute to the development of cancer.

Propiedades

IUPAC Name |

(10S,11S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaene-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c23-20-15-8-4-3-7-14(15)17-11-16-13-6-2-1-5-12(13)9-10-18(16)22-19(17)21(20)24/h1-11,20-21,23-24H/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYQNBZDRDQRTD-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C(C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5[C@@H]([C@H]4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909549 | |

| Record name | 5,6-Dihydrodibenzo[a,j]acridine-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105467-64-9, 117019-82-6, 117066-35-0 | |

| Record name | 5,6-Dihydrodibenz(a,j)acridine-5,6-diol, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105467649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117019826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117066350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydrodibenzo[a,j]acridine-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIHYDRODIBENZ(A,J)ACRIDINE-5,6-DIOL, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z028N4D2Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)

![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)

![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)

![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)